molecular formula C12H8Cl2O2 B2549306 1-[5-(2,4-Dichlorophenyl)-2-furyl]-1-ethanone CAS No. 338756-37-9

1-[5-(2,4-Dichlorophenyl)-2-furyl]-1-ethanone

Cat. No.: B2549306
CAS No.: 338756-37-9
M. Wt: 255.09
InChI Key: QUNROCZBRAZKFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[5-(2,4-Dichlorophenyl)-2-furyl]-1-ethanone is an organic compound characterized by the presence of a furan ring substituted with a 2,4-dichlorophenyl group and an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-(2,4-Dichlorophenyl)-2-furyl]-1-ethanone typically involves the reaction of 2,4-dichlorobenzaldehyde with furan-2-carbaldehyde under acidic conditions to form the intermediate 5-(2,4-dichlorophenyl)-2-furylmethanol. This intermediate is then oxidized to yield the final product, this compound. The reaction conditions often include the use of strong acids such as sulfuric acid or hydrochloric acid, and the oxidation step may involve reagents like potassium permanganate or chromium trioxide .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The continuous flow microreactor system has been shown to improve reaction efficiency and yield by enhancing mass transfer and controlling reaction conditions more precisely .

Chemical Reactions Analysis

Types of Reactions

1-[5-(2,4-Dichlorophenyl)-2-furyl]-1-ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: Halogen atoms in the 2,4-dichlorophenyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

1-[5-(2,4-Dichlorophenyl)-2-furyl]-1-ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[5-(2,4-Dichlorophenyl)-2-furyl]-1-ethanone involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interfere with the electron transport chain in photosynthetic organisms, reducing their ability to convert light energy into chemical energy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[5-(2,4-Dichlorophenyl)-2-furyl]-1-ethanone is unique due to its combination of a furan ring and a 2,4-dichlorophenyl group, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

1-[5-(2,4-dichlorophenyl)furan-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2O2/c1-7(15)11-4-5-12(16-11)9-3-2-8(13)6-10(9)14/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUNROCZBRAZKFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(O1)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.